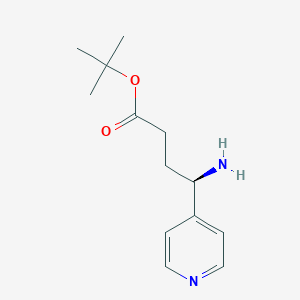
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester is an organic compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound is a derivative of pyridine-3,5-dicarboxylic acid, where the carboxylic acid groups are esterified with methanol, and a cyanomethyl group is attached to the pyridine ring.
Vorbereitungsmethoden
The synthesis of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester typically involves the esterification of pyridine-3,5-dicarboxylic acid with methanol in the presence of an acid catalyst . The cyanomethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanomethylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a ligand that binds to active sites of enzymes, modulating their activity . The pathways involved can vary widely based on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Cyanomethyl-pyridine-3,5-dicarboxylic acid dimethyl ester can be compared with other pyridine-3,5-dicarboxylic acid derivatives, such as:
Pyridine-3,5-dicarboxylic acid dimethyl ester: Lacks the cyanomethyl group, making it less reactive in certain substitution reactions.
Pyridine-2,3-dicarboxylic acid dimethyl ester: Differently substituted, leading to variations in reactivity and applications.
2,6-Dimethyl-pyridine-3,5-dicarboxylic acid dimethyl ester: Contains additional methyl groups, affecting its steric and electronic properties.
The uniqueness of this compound lies in its cyanomethyl group, which provides distinct reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
IUPAC Name |
dimethyl 2-(cyanomethyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)9(3-4-12)13-6-7/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADQDBPQUYKYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)CC#N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Oxo-5,6,7,8-tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester](/img/structure/B8190875.png)



